molecular formula C16H16N2O2 B5684627 N-[4-(acetylamino)phenyl]-3-methylbenzamide

N-[4-(acetylamino)phenyl]-3-methylbenzamide

Cat. No.: B5684627
M. Wt: 268.31 g/mol
InChI Key: ASLRYCYVXDOGJM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-methylbenzamide can be achieved through several methods. One common approach involves the acetylation of 4-aminophenyl-3-methylbenzoic acid. The reaction typically employs acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between 4-aminophenyl-3-methylbenzoic acid and acetic anhydride. This reaction is usually performed at room temperature and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure-activity relationship (SAR) is investigated to design more effective drugs.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to altered cellular functions. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and changes in gene expression. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-3-methylbenzamide can be compared with other similar compounds such as:

    N-[4-(acetylamino)phenyl]-2-methylbenzamide: Similar structure but with a different position of the methyl group, leading to variations in reactivity and biological activity.

    N-[4-(acetylamino)phenyl]-4-methylbenzamide: Another positional isomer with distinct chemical properties.

    N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-3-5-13(10-11)16(20)18-15-8-6-14(7-9-15)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLRYCYVXDOGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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